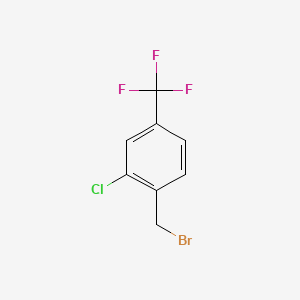

2-Chloro-4-(trifluoromethyl)benzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Synthesis Analysis

This compound is used in the synthesis of various organic compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis

The molecular structure of this compound can be represented as CF3C6H4CH2Br . This structure can also be viewed using Java or Javascript .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . Decomposition of this compound can lead to the release of irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 273.48 . Its refractive index is 1.484 , and it has a boiling point of 65-69 °C/5 mmHg . The density of the compound is 1.546 g/mL at 25 °C .科学的研究の応用

Regioselective Metalation : Mongin, Desponds, and Schlosser (1996) explored the metalation of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, demonstrating regioselective reactions and hydrogen/metal interconversion (Mongin, Desponds, & Schlosser, 1996).

Electrochemical Reduction : Jouikov and Simonet (2010) investigated the one-electron scission of benzyl bromides at various electrodes, facilitating benzyl radical formation and immobilization onto solid interfaces (Jouikov & Simonet, 2010).

Chemoselective Trifluoromethylation : Kawai et al. (2011) described copper-mediated chemoselective trifluoromethylation at the benzylic position, enhancing the structural diversity of medicinal candidates in drug discovery (Kawai et al., 2011).

Benzylic Bromination : Suarez et al. (2009) performed benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene, providing a high-yielding reaction with less toxic solvents (Suarez et al., 2009).

Friedel-Crafts Alkylation : Sandzhieva et al. (2016) studied the formation of benzyl cations under protonation in superacids, leading to high yields in Friedel-Crafts alkylation reactions (Sandzhieva et al., 2016).

Polymer Preparation : Hawker and Fréchet (1990) used benzylic bromides in the preparation of polymers with controlled molecular architecture, utilizing a novel convergent growth approach for dendritic macromolecules (Hawker & Fréchet, 1990).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Chloro-4-(trifluoromethyl)benzyl bromide is the benzylic position of aromatic compounds . This compound is a useful building block in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles .

Mode of Action

This compound interacts with its targets through nucleophilic substitution and free radical reactions . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, leading to the formation of new compounds .

Biochemical Pathways

The compound is involved in the synthesis of various organic compounds, affecting the biochemical pathways related to these compounds . For instance, it is used in the synthesis of potent inhibitors of hepatitis C virus NS5B polymerase , which could impact the replication pathway of the virus.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. For example, when used in the synthesis of inhibitors of hepatitis C virus NS5B polymerase, the resulting compounds can potentially inhibit the replication of the virus .

生化学分析

Biochemical Properties

2-Chloro-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily due to the presence of the bromine atom, which acts as a good leaving group. This compound is known to react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The interactions of this compound with biomolecules are crucial for its application in medicinal chemistry and drug development .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in protein synthesis and cellular function. Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. The bromine atom in this compound facilitates nucleophilic substitution reactions, resulting in the formation of covalent bonds with target biomolecules. These interactions can lead to changes in gene expression and protein function, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and organ damage. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, distribution, and overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution within specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZUUFYFLNVTQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279252-26-5 |

Source

|

| Record name | 1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)